Boc-D-Cys(pMeBzl)-OH
Description
Boc-D-Cys(pMeBzl)-OH is a protected cysteine derivative widely used in solid-phase peptide synthesis (SPPS). Its structure includes two protective groups:
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNVVZWSABRKAL-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Properties :
- Molecular formula: C₁₆H₂₃NO₄S
- Molecular weight: 325.4 g/mol
- Purity: >98% (HPLC)
- Storage: Stable at -20°C or -80°C for long-term use; requires heating (37°C) and sonication for solubility in organic solvents .
Comparison with Structurally Similar Compounds
Boc-D-Cys(Trt)-OH
Differences :
- Protective Group : Uses Trt (trityl) instead of pMeBzl for thiol protection. Trt is bulkier and provides steric hindrance, slowing reaction kinetics .
- Molecular Weight : Higher (463.6 g/mol vs. 325.4 g/mol) due to the trityl group .
- Solubility : Less soluble than Boc-D-Cys(pMeBzl)-OH, requiring prolonged sonication .
Boc-Cys(pMeBzl)-OH (L-Isomer)
Differences :
Similarities :
- Identical molecular formula (C₁₆H₂₃NO₄S) and protective groups .
Fmoc-D-Cys(pMeBzl)-OH
Differences :
- Protective Group : Uses Fmoc (fluorenylmethyloxycarbonyl) instead of Boc. Fmoc is base-labile (cleaved by piperidine), enabling orthogonal SPPS strategies .
- Compatibility : Suitable for Fmoc-based SPPS, which avoids harsh acidic conditions required for Boc deprotection .
Comparative Data Table
This compound in Peptide Purification
- Thiazolidine-Based Purification : Used in a catch-and-release method for synthesizing cysteine-rich peptides. The pMeBzl group facilitates selective capture and release via periodate oxidation, improving yield and purity .
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